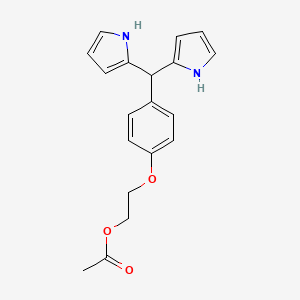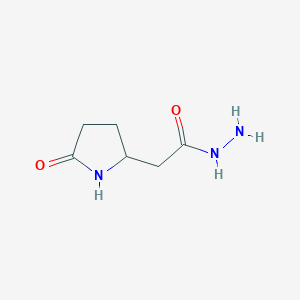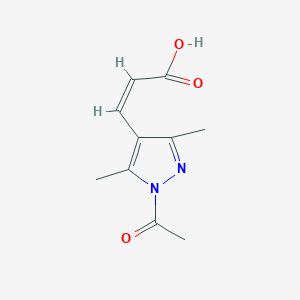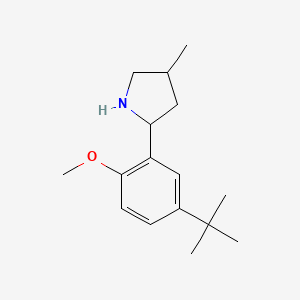
7-Methoxy-2,3-dihydrobenzofuran-5-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Methoxy-2,3-dihydrobenzofuran-5-carbonitrile is a chemical compound belonging to the benzofuran family Benzofurans are heterocyclic compounds that are widely distributed in nature and have significant biological activities
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methoxy-2,3-dihydrobenzofuran-5-carbonitrile typically involves the cyclization of appropriate precursors. One common method is the etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another approach involves the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones . Transition-metal catalysis can also be employed for the cyclization of aryl acetylenes .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring scalability of the synthetic route.
化学反応の分析
Types of Reactions: 7-Methoxy-2,3-dihydrobenzofuran-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzofuran ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst can be used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) under appropriate conditions can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution can introduce various functional groups, leading to a diverse array of derivatives.
科学的研究の応用
7-Methoxy-2,3-dihydrobenzofuran-5-carbonitrile has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Industry: Used in the development of new materials with specific properties, such as polymers and dyes.
作用機序
The mechanism of action of 7-Methoxy-2,3-dihydrobenzofuran-5-carbonitrile and its derivatives involves interactions with various molecular targets. These targets can include enzymes, receptors, and other proteins. The specific pathways and molecular interactions depend on the functional groups present and the biological context. For example, benzofuran derivatives have been shown to inhibit certain enzymes or modulate receptor activity, leading to therapeutic effects .
類似化合物との比較
Benzofuran: The parent compound, which lacks the methoxy and carbonitrile substituents.
2,3-Dihydrobenzofuran: A reduced form of benzofuran without the methoxy and carbonitrile groups.
7-Methoxybenzofuran: Similar to 7-Methoxy-2,3-dihydrobenzofuran-5-carbonitrile but without the dihydro and carbonitrile functionalities.
Uniqueness: this compound is unique due to its specific substituents, which confer distinct chemical and biological properties.
特性
分子式 |
C10H9NO2 |
|---|---|
分子量 |
175.18 g/mol |
IUPAC名 |
7-methoxy-2,3-dihydro-1-benzofuran-5-carbonitrile |
InChI |
InChI=1S/C10H9NO2/c1-12-9-5-7(6-11)4-8-2-3-13-10(8)9/h4-5H,2-3H2,1H3 |
InChIキー |
LHYFJVFGVROZGT-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=CC2=C1OCC2)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



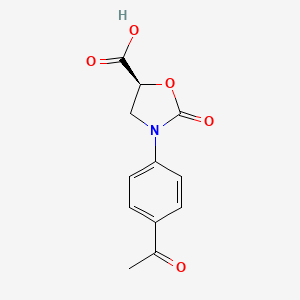
![ditert-butyl-[2,4-dimethoxy-6-[3-phenyl-2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane](/img/structure/B12876343.png)
![(S)-2-Amino-N-((R)-3-methyl-1-((3aS,4S,6S,7aR)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)butyl)-3-phenylpropanamide](/img/structure/B12876345.png)
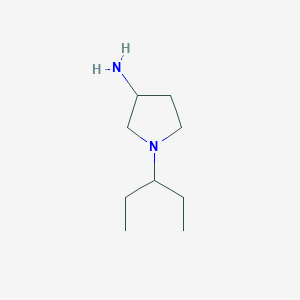
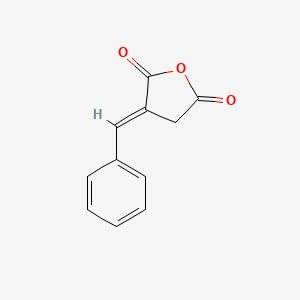

![2-(Chloromethyl)-6-iodobenzo[d]oxazole](/img/structure/B12876369.png)
![2-(Dibutylamino)-1-[6,8-dichloro-2-(3-iodophenyl)quinolin-4-yl]ethanol](/img/structure/B12876371.png)
